molecular formula C30H24Br2N6Ni B12514346 Trisbipyridylnickel dibromide

Trisbipyridylnickel dibromide

Cat. No.: B12514346
M. Wt: 687.1 g/mol
InChI Key: WHZGZTQCUNTYJR-UHFFFAOYSA-L
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Description

Trisbipyridylnickel dibromide, also known as Ni(bpy)3Br2, is a coordination complex of nickel with three bipyridine ligands and two bromide ions. This compound is notable for its applications in catalysis, particularly in electrochemical amination reactions. The empirical formula for this compound is C30H24Br2N6Ni, and it has a molecular weight of 687.05 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisbipyridylnickel dibromide can be synthesized by reacting nickel(II) bromide with 2,2’-bipyridine in a suitable solvent. The reaction typically involves mixing equimolar amounts of nickel(II) bromide and 2,2’-bipyridine in an organic solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Trisbipyridylnickel dibromide is primarily involved in catalytic reactions, particularly in cross-coupling and electrochemical amination reactions. It acts as a precatalyst in these processes .

Common Reagents and Conditions:

    Cross-Coupling Reactions: In these reactions, this compound is used with aryl halides and amines.

    Electrochemical Amination: This reaction involves the use of this compound as a catalyst in the presence of an electric current.

Major Products: The major products of these reactions are typically aryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of trisbipyridylnickel dibromide in catalytic reactions involves the formation of a nickel(II) complex with the bipyridine ligands. This complex can undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired product. The bipyridine ligands stabilize the nickel center and facilitate the catalytic cycle .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ligand environment and its effectiveness in electrochemical amination reactions. The presence of three bipyridine ligands provides a stable coordination environment for the nickel center, enhancing its catalytic activity .

Properties

Molecular Formula

C30H24Br2N6Ni

Molecular Weight

687.1 g/mol

IUPAC Name

nickel(2+);2-pyridin-2-ylpyridine;dibromide

InChI

InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

WHZGZTQCUNTYJR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-]

Origin of Product

United States

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